N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2,2-diphenylacetamide
Overview
Description
N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2,2-diphenylacetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2,2-diphenylacetamide typically involves multiple steps:
Formation of the 1,2,4-Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Aromatic Substitution: The oxadiazole-containing intermediate is then subjected to electrophilic aromatic substitution reactions to introduce the phenyl groups.
Acetamide Formation: The final step involves the acylation of the substituted aromatic compound with diphenylacetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition would be crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the aromatic rings, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield benzyl alcohols or benzaldehydes, while reduction of the oxadiazole ring could produce amines.
Scientific Research Applications
N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2,2-diphenylacetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its use as a lead compound for drug development.
Materials Science: Due to its aromatic and heterocyclic components, the compound may be used in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism by which N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2,2-diphenylacetamide exerts its effects involves interactions with various molecular targets:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
DNA Intercalation: The aromatic rings may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-methyl-4-(5-methyl-1,2,4-triazol-3-yl)phenyl]-2,2-diphenylacetamide: Similar structure but with a triazole ring instead of an oxadiazole.
N-[2-methyl-4-(5-methyl-1,2,4-thiadiazol-3-yl)phenyl]-2,2-diphenylacetamide: Contains a thiadiazole ring, offering different electronic properties.
Uniqueness
N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2,2-diphenylacetamide is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical reactivity and biological activity compared to its triazole and thiadiazole analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-15-20(23-25-17(2)29-27-23)13-14-21(16)26-24(28)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,22H,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQFUXUUIBYOEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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